molecular formula C9H9N3O4 B15203526 5-Guanidinoisophthalic acid

5-Guanidinoisophthalic acid

Katalognummer: B15203526
Molekulargewicht: 223.19 g/mol
InChI-Schlüssel: HUTYZJFJRWPOHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Guanidinoisophthalic acid is a chemical compound with the molecular formula C9H9N3O4 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a guanidino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Guanidinoisophthalic acid typically involves the introduction of a guanidino group to isophthalic acid. One common method is the reaction of isophthalic acid with an activated guanidine precursor. This can be achieved through the use of thiourea derivatives as guanidylating agents, which react with isophthalic acid under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Guanidinoisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the guanidino group, while substitution reactions can produce a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

5-Guanidinoisophthalic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Guanidinoisophthalic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • Guanidinosuccinic acid
  • Guanidinoacetic acid
  • Guanidinoacrylic acid

Comparison: 5-Guanidinoisophthalic acid is unique due to its specific structure, which includes both a guanidino group and an isophthalic acid moiety. This combination imparts distinct chemical and biological properties, making it different from other guanidine derivatives. For example, guanidinosuccinic acid and guanidinoacetic acid have different structural features and, consequently, different reactivity and applications .

Eigenschaften

Molekularformel

C9H9N3O4

Molekulargewicht

223.19 g/mol

IUPAC-Name

5-(diaminomethylideneamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H9N3O4/c10-9(11)12-6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)(H4,10,11,12)

InChI-Schlüssel

HUTYZJFJRWPOHC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(=O)O)N=C(N)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.